N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide
Description
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyridine ring substituted with methoxy and methyl groups, and a phenyl ring substituted with carbamoyl and propan-2-yloxy groups. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-10(2)25-15-8-6-12(9-14(15)16(19)22)21-17(23)13-7-5-11(3)20-18(13)24-4/h5-10H,1-4H3,(H2,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWZMRYGDCMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC(C)C)C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-methoxy-6-methylpyridine, the carboxamide group can be introduced through a reaction with an appropriate carboxylic acid derivative.
Substitution on the Phenyl Ring: The phenyl ring can be functionalized with carbamoyl and propan-2-yloxy groups through nucleophilic substitution reactions. This may involve the use of reagents like isopropyl alcohol and carbamoyl chloride under controlled conditions.
Coupling Reactions: The final step often involves coupling the functionalized phenyl ring with the pyridine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the pyridine ring can be oxidized under strong oxidizing conditions, potentially forming aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The propan-2-yloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a formyl derivative, while reduction of the carbamoyl group would produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide: Similar in structure but with a methylsulfanyl group instead of a methoxy group.
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-chloropyridine-3-carboxamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methoxy-6-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can better exploit its potential in advancing scientific knowledge and developing new technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
